molecular formula C10H16ClN3 B13986162 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine hydrochloride

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine hydrochloride

Cat. No.: B13986162
M. Wt: 213.71 g/mol
InChI Key: YONTUAXARDECQM-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with dichloro and carboxamide groups, as well as an ethoxyethoxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a pyridine derivative, followed by the introduction of the ethoxyethoxy side chain through etherification reactions. The final step usually involves the formation of the carboxamide group through amidation reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and etherification processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide: shares similarities with other pyridine derivatives, such as:

Uniqueness

What sets 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and carboxamide groups, along with the ethoxyethoxy side chain, makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9;/h3-4H,1-2,5-7,11H2,(H,12,13);1H

InChI Key

YONTUAXARDECQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCN.Cl

Origin of Product

United States

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